molecular formula C11H13N5O4S B2655261 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 361471-52-5

2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No.: B2655261
CAS No.: 361471-52-5
M. Wt: 311.32
InChI Key: ZNQOOFJMXJKVNM-UHFFFAOYSA-N
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Description

2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Thio Group: The thio group is introduced via a thiolation reaction, often using reagents like thiourea or thiol derivatives under basic conditions.

    Acylation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methylation: The methyl group is added via a methylation reaction, using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The purine core allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated purine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential role in enzyme inhibition or activation.
  • Studied for its interactions with nucleic acids and proteins.

Medicine:

  • Explored for its potential as an antiviral or anticancer agent.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

  • Used in the development of pharmaceuticals and agrochemicals.
  • Potential applications in material science for creating novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes, such as DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

    Caffeine: A stimulant with a purine core, differing in its additional methyl groups.

Uniqueness:

  • The presence of the thio group and the specific acetamide substitution makes 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide unique compared to other purine derivatives.
  • Its specific functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

2-[3-methyl-2,6-dioxo-8-(2-oxopropylsulfanyl)purin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4S/c1-5(17)4-21-11-13-8-7(16(11)3-6(12)18)9(19)14-10(20)15(8)2/h3-4H2,1-2H3,(H2,12,18)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOOFJMXJKVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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